molecular formula C23H19N9O6 B11561375 4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol

4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol

Cat. No.: B11561375
M. Wt: 517.5 g/mol
InChI Key: OYNMGNZBTKBZNY-ZMOGYAJESA-N
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Description

4-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL typically involves multiple steps. One common approach is to start with the preparation of the triazine core, followed by the introduction of the methoxyphenyl and nitrophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the hydrazone linkage under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL undergoes various chemical reactions including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL
  • **4-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL

Uniqueness

The uniqueness of 4-[(E)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H19N9O6

Molecular Weight

517.5 g/mol

IUPAC Name

4-[(E)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C23H19N9O6/c1-38-18-9-5-16(6-10-18)26-22-27-21(25-15-3-7-17(8-4-15)31(34)35)28-23(29-22)30-24-13-14-2-11-20(33)19(12-14)32(36)37/h2-13,33H,1H3,(H3,25,26,27,28,29,30)/b24-13+

InChI Key

OYNMGNZBTKBZNY-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC(=C(C=C4)O)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC(=C(C=C4)O)[N+](=O)[O-]

Origin of Product

United States

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